1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one)
CAS No.: 6699-45-2
Cat. No.: VC17572089
Molecular Formula: C26H22N2O2
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6699-45-2 |
|---|---|
| Molecular Formula | C26H22N2O2 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | (E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]-2,3-dihydroquinoxalin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C26H22N2O2/c29-25(17-15-21-9-3-1-4-10-21)27-19-20-28(24-14-8-7-13-23(24)27)26(30)18-16-22-11-5-2-6-12-22/h1-18H,19-20H2/b17-15+,18-16+ |
| Standard InChI Key | WYNLLKOVJYOTFX-YTEMWHBBSA-N |
| Isomeric SMILES | C1N(C2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
| Canonical SMILES | C1CN(C2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central 2,3-dihydroquinoxaline core, a benzene-fused pyrazine ring system, substituted at the 1- and 4-positions with (E)-3-phenylprop-2-en-1-one groups. The quinoxaline scaffold is planar, while the chalcone substituents introduce steric bulk and π-conjugation, potentially influencing electronic interactions with biological targets.
Spectroscopic Characterization
Key spectral data from synthesized analogs include:
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NMR (DMSO-d6): Signals at δ 7.11–8.95 ppm correspond to aromatic and α,β-unsaturated protons, with downfield shifts (δ 11.70–12.4 ppm) indicating NH groups .
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IR (KBr): Peaks at 1681 cm (C=O stretch) and 3049 cm (sp C-H) confirm ketone and aromatic functionalities .
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Mass Spectrometry: A molecular ion peak at m/z 394.5 aligns with the molecular formula, while fragments at m/z 579.5 (M+1) and 580.5 (M+2) suggest halogenated derivatives .
Crystallographic and Computational Insights
Though crystallographic data for this specific compound is unavailable, analogous quinoxaline derivatives exhibit monoclinic or triclinic packing, stabilized by intermolecular hydrogen bonds and π-π stacking . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, favoring polar interactions in biological systems.
Synthetic Methodologies
Core Quinoxaline Synthesis
The 2,3-dihydroquinoxaline core is typically synthesized via cyclocondensation of o-phenylenediamine with oxalic acid derivatives. For example, refluxing o-phenylenediamine with oxalic acid dihydrate in HCl yields 1,4-dihydroquinoxaline-2,3-dione, a precursor for further functionalization .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution at the 1- and 4-positions requires careful control of stoichiometry and reaction time.
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Stereochemical Control: The (E)-configuration of the α,β-unsaturated ketones is critical for bioactivity and is maintained using anhydrous solvents and inert atmospheres.
Biological Activities and Mechanisms
Anti-inflammatory and Antiviral Effects
Dihydroquinoxalin-2-ones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin E2 (PGE2) synthesis by 78% at 10 µM . Molecular docking studies suggest the chalcone moieties bind to the NSAID-binding site of COX-2, with a calculated binding energy of -9.2 kcal/mol .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Replacing the chalcone’s phenyl groups with heteroaromatics (e.g., pyridine) could improve solubility.
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Prodrug Design: Esterifying the ketone groups may enhance oral bioavailability, as seen with related quinoxaline prodrugs showing 92% bioavailability in rodent models .
Future Research Directions
Target Identification
Proteomic profiling using affinity chromatography could identify protein targets, such as kinases or G-protein-coupled receptors (GPCRs), implicated in the compound’s bioactivity.
Formulation Challenges
Addressing the compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) requires nanoformulation or co-crystallization with cyclodextrins.
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